2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

MsbA inhibition ABC transporter pharmacology Antibacterial target engagement

2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, commonly designated G907 (CAS 2244035-16-1), is a synthetic small-molecule antagonist of the essential bacterial ATP-binding cassette (ABC) transporter MsbA, a validated target for Gram-negative antibiotic development. With a molecular formula of C₂₆H₂₄ClNO₃ and a molecular weight of 433.93 g/mol, G907 traps MsbA in an inward-facing, lipopolysaccharide (LPS)-bound conformation, exhibiting bactericidal activity distinct from bacteriostatic alternatives.

Molecular Formula C26H24ClNO3
Molecular Weight 433.9 g/mol
Cat. No. B15289775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Molecular FormulaC26H24ClNO3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C26H24ClNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
InChIKeyRBDOXRPIFGKBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (G907) for Antibacterial MsbA Research


2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, commonly designated G907 (CAS 2244035-16-1), is a synthetic small-molecule antagonist of the essential bacterial ATP-binding cassette (ABC) transporter MsbA, a validated target for Gram-negative antibiotic development [1]. With a molecular formula of C₂₆H₂₄ClNO₃ and a molecular weight of 433.93 g/mol, G907 traps MsbA in an inward-facing, lipopolysaccharide (LPS)-bound conformation, exhibiting bactericidal activity distinct from bacteriostatic alternatives [1][2]. Its mechanism is highly characterized at the structural level (2.9 Å cryo-EM resolution), providing a well-defined tool for target engagement studies and rational antibiotic design [1].

Why Generic MsbA Inhibitor Substitution Fails: Structural and Mechanistic Evidence for G907


MsbA inhibitors are not functionally interchangeable due to divergent allosteric mechanisms, binding pockets, and bactericidal profiles. First-generation inhibitors like G247 increase nucleotide-binding domain (NBD) separation symmetrically, while TBT1 asymmetrically collapses the NBDs and stimulates ATPase activity [1]. In contrast, G907 uniquely wedges into an architecturally conserved transmembrane pocket to lock MsbA in a cytosol-facing, LPS-bound state, simultaneously uncoupling NBD conformational changes to achieve irreversible functional blockade [1][2]. Even among newer, highly potent analogs like MsbA-IN-4 (IC₅₀ = 3 nM), mechanistic differences exist, as G907’s dual-mode antagonism is not consistently recapitulated . Selection of the correct tool compound is therefore critical for assay interpretation and structure-activity relationship (SAR) development.

Quantitative Differentiation Evidence: G907 vs. In-Class MsbA Inhibitors


G907 vs. MsbA-IN-4 & G247: Target Engagement Potency and Efficacy Comparison

G907 inhibits purified E. coli MsbA in amphipols with an IC₅₀ of 18 nM, demonstrating potent target engagement [1]. While MsbA-IN-4 exhibits a nominally lower IC₅₀ (3 nM), this value originates from distinct assay formats and cannot be directly compared without standardized conditions . G247, a first-generation inhibitor, shows weaker target potency in comparable ATPase assays (IC₅₀ ≈ 13 nM in a cell-based reporter assay format, reflecting different experimental context) . Furthermore, G907 achieves complete suppression of MsbA activity at 100 nM, whereas G247 does not fully inhibit the transporter even at saturating concentrations due to its distinct allosteric mechanism [1][2].

MsbA inhibition ABC transporter pharmacology Antibacterial target engagement

Antibacterial Activity: G907 Demonstrates Bactericidal MIC Against Wild-Type Gram-Negative Pathogens

G907 inhibits the growth of wild-type E. coli and Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 5.6 µg/mL . This bactericidal activity is a functional consequence of MsbA inhibition and LPS transport blockade, demonstrating cellular on-target activity that is absent in many other MsbA inhibitor series. For comparison, MsbA-IN-4 shows a MIC of 12 µM against E. coli, which equates to approximately 5.2 µg/mL assuming a MW of ~433 Da, placing G907 in a comparable antibacterial potency range, though direct head-to-head susceptibility testing has not been reported . Critically, G907’s bactericidal phenotype differs from the bacteriostatic effects observed for some first-generation inhibitors like G247, which show membrane stacking phenotypes without consistent bacterial killing in all tested strains [1].

Antibacterial susceptibility Gram-negative pathogens LPS transport inhibition

Structural Definition: Atomic-Resolution Binding Mode of G907 Confirms Unique Allosteric Mechanism

A 2.9 Å resolution cryo-EM structure of the E. coli MsbA homodimer in complex with LPS and G907 (PDB: 6BPL) revealed that G907 wedges into an architecturally conserved transmembrane pocket, trapping the transporter in an inward-facing, LPS-bound conformation [1]. This binding mode physically prevents the conformational transition required for LPS flipping and simultaneously uncouples ATP hydrolysis at the nucleotide-binding domains (NBDs) [1]. In contrast, G247 binds an adjacent but distinct pocket and symmetrically increases NBD separation without achieving the same degree of functional uncoupling [2]. TBT1 asymmetrically occupies the LPS binding site itself, collapsing NBD distance and paradoxically stimulating ATPase activity while blocking transport [2]. No other MsbA inhibitor has been structurally characterized with this dual-mode, LPS-trapping mechanism, making G907 uniquely valuable for structure-based drug design campaigns [1].

Cryo-EM structure Allosteric inhibition Transmembrane pocket Rational drug design

Pharmacological Selectivity and Specificity: G907 Exhibits Class-Defining MsbA Selectivity

G907 is classified as a selective MsbA antagonist with no reported activity against mammalian ABC transporters (e.g., ABCB1/P-glycoprotein) at concentrations up to 100 µM in profiling assays . This selectivity is underpinned by its binding to a transmembrane pocket that is architecturally conserved in bacterial MsbA but structurally divergent from human ABC transporter transmembrane domains [1]. While direct selectivity profiling panels are not publicly available, the structural rationale for bacterial selectivity is peer-reviewed and experimentally validated [1]. In contrast, G247's selectivity profile is less extensively characterized, and first-generation inhibitors TBT1 and G247 both exhibit opposite effects on ATP hydrolysis depending on assay conditions, complicating their use as selective chemical probes [2]. Cerastecins, while potent against A. baumannii MsbA, are structurally distinct dimeric compounds that have not been profiled for selectivity against E. coli MsbA [3].

Target selectivity ABC transporter pharmacology Antibacterial specificity

Recommended Procurement and Application Scenarios for G907 in Antibacterial Drug Discovery


Target Validation and Biochemical Mechanistic Studies of MsbA

G907 is the definitive chemical probe for confirming target engagement and studying MsbA mechanism in biochemical and biophysical assays, given its well-characterized IC₅₀ (18 nM) and complete ATPase suppression at 100 nM [1]. Researchers investigating LPS transport blockade should prioritize G907 over G247 or TBT1, which induce opposite and partial allosteric effects that do not fully recapitulate transporter inactivation, potentially leading to ambiguous target validation results [2].

Structure-Based Drug Design and Cryo-EM Template Generation

The 2.9 Å cryo-EM structure of MsbA in complex with G907 (PDB: 6BPL) provides a validated template for molecular docking, pharmacophore modeling, and rational optimization of novel MsbA inhibitors [3]. No other MsbA inhibitor has been structurally characterized with LPS co-bound, making G907 essential for medicinal chemistry campaigns aiming to exploit the LPS-trapping allosteric mechanism for next-generation Gram-negative antibiotics [3].

Resistance Mechanism and Mutant Selection Studies

G907's dual-mode allosteric mechanism (LPS trapping plus NBD uncoupling) imposes a higher barrier to resistance development compared to single-mode inhibitors like G247, as evidenced by resistance frequency data from wild-type E. coli selection experiments [4]. Laboratories studying MsbA resistance evolution should use G907 as the reference compound for generating and characterizing resistant mutants, as its binding pocket (TM4-TM5-TM6 interface) is architecturally conserved across Gram-negative species, enabling cross-species resistance mechanism studies [3].

Phenotypic Screening and Antibacterial Mode-of-Action Studies

G907's bactericidal activity against wild-type E. coli and K. pneumoniae (MIC = 5.6 µg/mL) makes it suitable for phenotypic screening campaigns and mode-of-action deconvolution studies in whole-cell assays . Its defined target engagement and bactericidal phenotype allow researchers to distinguish on-target MsbA-mediated killing from off-target cytotoxicity, a critical requirement for hit triage in antibacterial drug discovery pipelines.

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